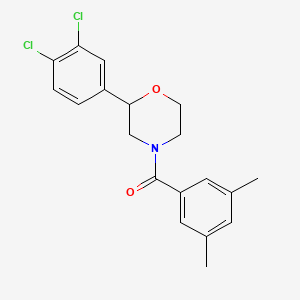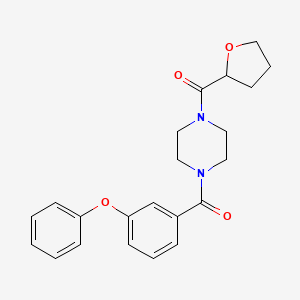![molecular formula C18H19NO6S B5317190 2'-acetyl-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5317190.png)
2'-acetyl-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2'-acetyl-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid, also known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of pain and inflammation. Celecoxib belongs to the class of drugs known as COX-2 inhibitors, which selectively target the cyclooxygenase-2 (COX-2) enzyme and inhibit its activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. Celecoxib is a potent and selective inhibitor of COX-2, which makes it an effective treatment for pain and inflammation.
Wirkmechanismus
2'-acetyl-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid works by selectively inhibiting the COX-2 enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in inflammation and pain, and by inhibiting their production, this compound can reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It can reduce inflammation and pain, and has been shown to be effective in the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. This compound can also reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2'-acetyl-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of COX-2, which makes it an effective tool for studying the role of COX-2 in various diseases. However, one limitation is that this compound can have off-target effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 2'-acetyl-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid. One direction is to further study its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. Another direction is to study its mechanism of action in more detail, and to identify its off-target effects. Additionally, research can be done to develop new COX-2 inhibitors that are more potent and selective than this compound.
Synthesemethoden
2'-acetyl-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid can be synthesized by several different methods, including the reaction of 2-acetyl-5-bromobiphenyl with 2-aminoethyl methanesulfonate, followed by reaction with sodium hydroxide and acetic anhydride. Another method involves the reaction of 2-acetyl-5-bromobiphenyl with 2-aminoethyl methanesulfonate, followed by reaction with sodium hydride and dimethyl sulfate.
Wissenschaftliche Forschungsanwendungen
2'-acetyl-5-{[(2-methoxyethyl)amino]sulfonyl}biphenyl-3-carboxylic acid has been extensively studied for its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. Research has shown that this compound has anti-cancer properties and can inhibit the growth and proliferation of cancer cells. It has been shown to be effective in the treatment of colorectal cancer, breast cancer, and prostate cancer.
In addition, this compound has been studied for its potential in the treatment of Alzheimer's disease. Research has shown that this compound can reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. This compound has also been shown to have neuroprotective properties and can protect neurons from damage.
Eigenschaften
IUPAC Name |
3-(2-acetylphenyl)-5-(2-methoxyethylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6S/c1-12(20)16-5-3-4-6-17(16)13-9-14(18(21)22)11-15(10-13)26(23,24)19-7-8-25-2/h3-6,9-11,19H,7-8H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQBKDKTEPTGMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CC(=CC(=C2)S(=O)(=O)NCCOC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{4-[3-(4-sec-butylphenoxy)propoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5317110.png)
![5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-3-isopropyl-1H-pyrazole](/img/structure/B5317118.png)

![N-[4-(benzyloxy)-3-methoxybenzyl]-2-propen-1-amine hydrochloride](/img/structure/B5317151.png)
![4-(3-chloro-4-methoxybenzoyl)-5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5317165.png)

![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-5-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5317179.png)


![N-(3,4-dimethylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5317186.png)
![2-{3-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]-1H-indol-1-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B5317187.png)
![7-methyl-2-{[5-(1,3-oxazol-5-yl)-2-thienyl]sulfonyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5317194.png)
![4-fluoro-N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5317196.png)
![1-(3-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-3-oxopropyl)-6-methyl-2(1H)-pyridinone](/img/structure/B5317201.png)